7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H14N2O4S and its molecular weight is 354.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used as a starting point for synthesizing various heterocyclic compounds. For example, it's been used to prepare benzodifuranyl triazines and oxadiazepines, which have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Biological Activity and Pharmacological Applications
Anticholinesterase Activity : Some derivatives of benzofuran, similar to the mentioned compound, have shown significant anticholinesterase activity, which is important in treating conditions like Alzheimer's disease (Luo et al., 2005).
Anti-Cancer Potential : Certain derivatives have been investigated for their antitumor properties. For example, imidazotetrazines derived from similar compounds have shown curative activity against leukemia (Stevens et al., 1984).
Antimicrobial Activity : Some compounds structurally similar to 7-methoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide have demonstrated antibacterial and antifungal activities (Vasu et al., 2005).
Histone Deacetylase Inhibition for Alzheimer’s Disease : Compounds like 5-aroylindolyl-substituted hydroxamic acids, which share a common structural motif with the subject compound, have been identified as selective inhibitors of histone deacetylase 6, showing promise in ameliorating Alzheimer’s disease phenotypes (Lee et al., 2018).
Chemical Synthesis and Modifications
- There have been various methods developed for the practical synthesis of compounds structurally similar to this compound. These methods are crucial for creating pharmacologically active compounds (Ikemoto et al., 2005).
Mechanism of Action
Target of action
The compound contains an isoxazole ring and a thiophene ring. Compounds containing these structures are known to exhibit a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Without specific studies on this compound, it’s difficult to say what the molecular and cellular effects of its action would be. Based on its structural components, it could potentially have a wide range of effects, given the diverse biological activities of similar compounds .
Properties
IUPAC Name |
7-methoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-22-13-5-2-4-11-8-15(23-17(11)13)18(21)19-10-12-9-14(24-20-12)16-6-3-7-25-16/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXOFTWJWOZNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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